N-Boc-pyrrolidin-2-yl-acetic acid methyl ester
Overview
Description
N-Boc-pyrrolidin-2-yl-acetic acid methyl ester is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds have been used as reactants in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 . These enzymes play a crucial role in the degradation of aggrecan, a major component of cartilage, and are thus potential targets for osteoarthritis therapy .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Result of Action
Similar compounds have shown a wide spectrum of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hydantoin inhibitors of aggrecanase-1 and aggrecanase-2, which are enzymes involved in the degradation of aggrecan, a major component of cartilage . The nature of these interactions involves the binding of the compound to the active sites of the enzymes, thereby inhibiting their activity and preventing the breakdown of aggrecan.
Cellular Effects
The effects of tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and cartilage degradation . Additionally, the compound can alter cellular metabolism by inhibiting specific metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active sites of target enzymes, such as aggrecanase-1 and aggrecanase-2 . This binding inhibits the enzymatic activity, preventing the degradation of aggrecan and other substrates. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The effects of tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as low temperatures and inert atmospheres . Prolonged exposure to light and air can lead to its degradation, reducing its efficacy in biochemical assays and experiments.
Dosage Effects in Animal Models
The effects of tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as the inhibition of cartilage degradation and inflammation . At higher doses, the compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit specific metabolic enzymes, leading to the accumulation of certain metabolites and the depletion of others . These effects on metabolic pathways are crucial for understanding the compound’s overall impact on cellular function and health.
Transport and Distribution
The transport and distribution of tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate within cells and tissues are essential for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes.
Subcellular Localization
The subcellular localization of tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a key factor in determining its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, the compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be directed to the cytoplasm, where it can inhibit metabolic enzymes and alter cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate typically involves the reaction of N-Boc-pyrrolidine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-Boc-pyrrolidin-2-yl-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives .
Scientific Research Applications
N-Boc-pyrrolidin-2-yl-acetic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
Uniqueness
N-Boc-pyrrolidin-2-yl-acetic acid methyl ester is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. Its methoxy group and pyrrolidine ring contribute to its versatility in chemical synthesis and potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYBAKVGAMQFLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540462 | |
Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
813433-68-0 | |
Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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